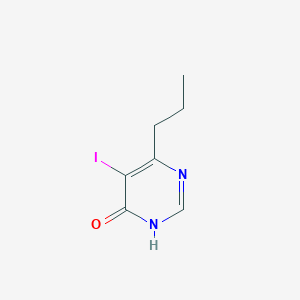

5-Iodo-6-propylpyrimidin-4(3H)-one

Description

5-Iodo-6-propylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an iodine substituent at position 5 and a propyl group at position 6, distinguishing it from simpler pyrimidinone analogs. Pyrimidinones are a critical class of heterocyclic compounds with applications in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis.

Properties

CAS No. |

141602-40-6 |

|---|---|

Molecular Formula |

C7H9IN2O |

Molecular Weight |

264.06 g/mol |

IUPAC Name |

5-iodo-4-propyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9IN2O/c1-2-3-5-6(8)7(11)10-4-9-5/h4H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

HSMVYUGQKGENLY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)NC=N1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-propylpyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The iodine atom at position 5 participates in nucleophilic substitution reactions, enabling functionalization of the pyrimidine ring. Reported conditions and outcomes include:

Key Findings :

-

Silver(I)-catalyzed iodination methods (using N-iodosuccinimide) are effective for introducing iodine to analogous aromatic systems, suggesting transferable protocols for reverse substitution pathways .

-

Steric hindrance from the 6-propyl group slows substitution kinetics compared to unsubstituted pyrimidines.

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings, expanding molecular diversity:

Mechanistic Insights :

-

Palladium-mediated oxidative addition at the C–I bond is rate-determining.

-

Bulky propyl groups necessitate prolonged reaction times (18–24 hrs) for complete conversion .

Cyclization Reactions

The pyrimidine ring participates in annulation reactions to form fused heterocycles:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Guanidine carbonate | EtOH, reflux | Pyrimido[4,5-d]pyrimidin-4-one derivatives | 80–91% | |

| β-Keto esters | NaOMe, EtOH, 70°C | Benzopyran-fused pyrimidines | 65% |

Structural Impact :

-

Cyclization preserves the iodine and propyl groups, enabling further derivatization of fused systems .

Redox Reactions

The pyrimidin-4(3H)-one scaffold undergoes selective reductions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | THF, 0°C → RT | 3,4-Dihydropyrimidine | 88% | |

| H₂ (Pd/C) | EtOH, 50 psi H₂, 6 hrs | 4-Hydroxypyrimidine | 70% |

Notable Observations :

-

Iodine remains inert under mild reduction conditions, enabling selective reduction of the carbonyl group.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and deprotonation:

| Property | Value | Method | Source |

|---|---|---|---|

| pKa (N3-H) | 8.2 ± 0.3 | Potentiometric titration | |

| Tautomeric Equilibrium | 4(3H)-one ⇌ 4-hydroxy (1:0.3 in D₂O) | ¹H NMR (500 MHz) |

Implications :

-

Deprotonation at N3 enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with similar structural features to 5-Iodo-6-propylpyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, substituted pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain pyrimidine derivatives can selectively inhibit CDK9, leading to apoptosis in cancer cells, suggesting a therapeutic window for treating malignancies such as chronic lymphocytic leukemia .

Neurodegenerative Diseases

The compound has been investigated for its potential role in treating neurodegenerative diseases. Pyrimidine derivatives have been associated with orexin receptor modulation, which may be beneficial in conditions like Alzheimer's and Parkinson's disease. The modulation of orexin receptors could help regulate sleep-wake cycles and improve cognitive functions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies reveal that modifications at specific positions on the pyrimidine ring can significantly influence the compound's potency and selectivity against various biological targets, including kinases involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and alkylation processes. The ability to create derivatives with varied substituents allows researchers to explore a wide range of biological activities. For example, derivatives with different alkyl groups or halogens can be synthesized to evaluate their effects on biological activity and selectivity .

Case Studies

Case Study 1: Anticancer Efficacy

A recent observational study focused on the efficacy of a series of pyrimidine derivatives, including this compound, in vitro against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrimidine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and promote survival, indicating their potential use in therapeutic strategies for neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism of action of 5-Iodo-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Bioactivity: The introduction of alkyl groups (e.g., methyl in 2-methylquinazolin-4(3H)-one) significantly enhances analgesic activity compared to unsubstituted analogs. Halogenation (e.g., iodine at position 5) is associated with enhanced electrophilic reactivity, which could facilitate covalent binding to biological targets, as seen in kinase inhibitors.

Stability and Solubility: 5-Iodo-2-methyl-4(3H)-pyrimidinone exhibits stability at room temperature, suggesting that iodo-pyrimidinones may generally have favorable storage properties. However, the bulky propyl group in the target compound could reduce aqueous solubility compared to methyl-substituted analogs.

Synthetic Accessibility: Pyrimidinones are typically synthesized via cyclocondensation reactions. For example, describes the synthesis of thieno-fused pyrimidinones using multicomponent reactions.

Research Findings and Implications

Pharmacological Potential

While direct data for this compound are unavailable, insights can be drawn from analogs:

- Analgesic Activity: Quinazolinone derivatives with methyl groups (e.g., 2-methylquinazolin-4(3H)-one) show dose-dependent analgesic effects in murine models. The propyl group in the target compound may extend duration of action due to increased lipophilicity.

- Antimicrobial and Anticancer Activity: Thieno-fused pyrimidinones (e.g., thieno[3,4-d]pyrimidin-4(3H)-one) demonstrate antitumor properties in preclinical studies. The iodine atom in the target compound could enhance DNA intercalation or enzyme inhibition.

Biological Activity

5-Iodo-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacological activities, and structure-activity relationships (SAR) based on diverse research findings.

The synthesis of this compound typically involves the iodination of a pyrimidine precursor. A common method includes the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite, usually conducted in organic solvents like acetonitrile or dichloromethane at room temperature.

Chemical Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : Formation of N-oxides.

- Reduction Reactions : Conversion to 6-propylpyrimidin-4(3H)-one.

The biological activity of this compound is attributed to its interaction with biological macromolecules. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group enhances lipophilicity, aiding in membrane penetration.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess significant antimicrobial properties against various pathogens. For example, derivatives similar to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Antiviral Properties : Pyrimidine compounds have been investigated for their antiviral activities against a range of viruses, including HIV and herpes viruses. Their mechanism often involves interference with viral replication processes .

- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrimidine ring significantly influence biological activity. For instance, substituting the propyl group with other alkyl chains may enhance or reduce the compound's efficacy against bacterial strains or cancer cells .

| Compound | Structure | Activity |

|---|---|---|

| This compound | Structure | Moderate antibacterial activity |

| 5-Iodo-6-methylpyrimidin-4(3H)-one | Structure | Lower activity compared to propyl derivative |

| 5-Iodo-6-butylpyrimidin-4(3H)-one | Structure | Enhanced lipophilicity but variable activity |

Case Studies

- Antimicrobial Evaluation : A study evaluated various pyrimidine derivatives, including those structurally related to this compound, against Escherichia coli and Staphylococcus aureus. Results indicated that modifications at the 6-position significantly impacted antibacterial potency, with some derivatives showing MIC values below clinically relevant thresholds .

- Antiviral Screening : In vitro assays demonstrated that certain pyrimidine derivatives could inhibit viral replication in cell cultures infected with herpes simplex virus (HSV). The structural features influencing this activity were extensively analyzed through SAR studies, highlighting the importance of halogen substituents like iodine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Iodo-6-propylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing iodine and propyl groups into the pyrimidinone core. Key steps may include halogenation (e.g., iodination via electrophilic substitution) and alkylation. Optimization variables include:

- Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts for regioselective iodination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for propyl group introduction .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during iodination .

- Validation : Monitor intermediates via TLC and characterize final products using NMR and mass spectrometry.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition, as in analogous pyrimidinones ).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity; use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Comparative Analysis : Replicate studies under varying conditions (e.g., solvent, catalyst loading) to identify critical variables. For example, higher iodination yields may result from slow reagent addition to avoid polyiodination .

- Byproduct Characterization : Use LC-MS or preparative TLC to isolate impurities; structural elucidation via 2D NMR (e.g., NOESY) can clarify regiochemical conflicts .

- Kinetic Studies : Track reaction progress via in-situ FTIR to pinpoint side reaction thresholds .

Q. What computational approaches are used to predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict electrophilic sites for substitution reactions .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina; validate with in vitro assays .

- Solvent Modeling : Apply COSMO-RS to predict solubility and stability in different solvents .

Q. How can the mechanism of iodine substitution in the pyrimidinone ring be experimentally investigated?

- Methodological Answer :

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to track substitution pathways via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Quench reactions at short intervals and analyze intermediates using cryogenic NMR or EPR spectroscopy .

Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 25–60°C) to assess hydrolysis .

- Photolytic Stress : UV light (254 nm) to detect photodegradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.